molecular formula C19H25N3O B12959053 2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one

2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one

Cat. No.: B12959053
M. Wt: 311.4 g/mol
InChI Key: OQEVJFJRVUPRQZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one is a complex organic compound that features a piperidine ring substituted with a phenyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the formation of the imidazole ring followed by its attachment to the piperidine ring. The reaction conditions often include the use of catalysts such as erbium triflate and bases like sodium iodide or potassium bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sodium iodide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one is unique due to its specific substitution pattern and the combination of the piperidine and imidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

2-methyl-1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C19H25N3O/c1-3-14(2)19(23)22-12-8-7-11-17(22)18-20-13-16(21-18)15-9-5-4-6-10-15/h4-6,9-10,13-14,17H,3,7-8,11-12H2,1-2H3,(H,20,21)

InChI Key

OQEVJFJRVUPRQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1CCCCC1C2=NC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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